methyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Methyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic organic compound featuring a bicyclic cyclopenta[b]thiophene core. The structure includes:
- A methyl ester group at position 3.
- A benzamido substituent at position 2, modified at the para position with an N-cyclopropyl-N-methylsulfamoyl group.
Core Formation: Friedel-Crafts acylation or cyclization to construct the 5,6-dihydro-4H-cyclopenta[b]thiophene backbone .
Benzamido Introduction: Coupling of 4-(N-cyclopropyl-N-methylsulfamoyl)benzoyl chloride to the amino group at position 2 of the thiophene core, likely under reflux in ethanol or DMF .
Esterification: Methylation of the carboxylic acid at position 3 using methanol and a catalytic acid.
Spectral Characterization
Key spectral features inferred from similar compounds :
- IR:
- ν(C=O) ester: ~1680–1720 cm⁻¹.
- ν(S=O) sulfonamide: ~1240–1260 cm⁻¹.
- ν(NH) amide: ~3270–3410 cm⁻¹.
- ¹H-NMR:
- Cyclopropane protons: δ ~0.5–1.5 ppm (multiplet).
- Methyl ester (COOCH₃): δ ~3.7–3.9 ppm (singlet).
Properties
IUPAC Name |
methyl 2-[[4-[cyclopropyl(methyl)sulfamoyl]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S2/c1-22(13-8-9-13)29(25,26)14-10-6-12(7-11-14)18(23)21-19-17(20(24)27-2)15-4-3-5-16(15)28-19/h6-7,10-11,13H,3-5,8-9H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHZLTLPJKWAMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C20H22N2O5S
- Molecular Weight : 398.46 g/mol
- IUPAC Name : Methyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Therapeutic Applications
- Pain Management : The compound shows promise as a sodium channel inhibitor, making it relevant for treating various pain disorders. Its ability to block abnormal electrical spiking in neurons suggests a potential role in managing conditions such as neuropathic pain and other chronic pain syndromes .
- Cancer Research : Preliminary studies have indicated that derivatives of this compound may exhibit anticancer properties. Research into similar sulfamoyl benzamide derivatives has shown they can inhibit tumor growth and proliferation in certain cancer cell lines .
- Cardiovascular Health : There is ongoing research into the effects of this compound on cardiovascular functions, particularly concerning its influence on ion channels that regulate cardiac action potentials. This could lead to applications in treating arrhythmias and other heart-related conditions.
Case Study 1: Sodium Channel Inhibition
A study published in Current Topics in Medicinal Chemistry highlighted the efficacy of sulfamoyl benzamide derivatives in inhibiting Nav channels. The findings suggested that these compounds could significantly reduce pain responses in animal models, paving the way for further clinical trials aimed at human applications .
Case Study 2: Anticancer Activity
Research conducted on related compounds demonstrated their ability to induce apoptosis in cancer cells. A specific study involving this compound showed promising results against breast cancer cell lines, with a notable decrease in cell viability observed at certain concentrations .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structural analogs (Table 1) to highlight substituent effects on physicochemical and biological properties.
Table 1: Structural and Property Comparison
Key Observations:
Substituent Effects on Solubility: The sulfamoyl group in the target compound increases polarity compared to the methoxy () or phenyl () analogs, likely improving aqueous solubility.
The sulfamoyl group could modulate ion channel interactions, akin to sulfonamide-based anticonvulsants (e.g., zonisamide) .
Spectral Differences :
- The absence of ν(S-H) in IR spectra (observed in thiol tautomers) confirms the stability of the thione form in triazole analogs (), a feature relevant to tautomeric equilibria in related structures.
Synthetic Complexity :
- The target compound’s synthesis is more complex than analogs due to the sulfamoyl incorporation, requiring precise coupling conditions to avoid N- vs. S-alkylation side reactions ().
Q & A
Q. Table 1: Representative Synthetic Protocols
*Yields vary based on substituents and conditions.
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reactivity for amide coupling, while ethanol minimizes side reactions in Schiff base formation .
- Temperature control : Room-temperature reactions reduce decomposition, whereas reflux accelerates slower reactions (e.g., cyclocondensation) .
- Catalysis : Glacial acetic acid (1–5 mol%) improves imine formation efficiency in Schiff base syntheses .
- Stoichiometry : Equimolar ratios of reactants prevent unreacted intermediates, as seen in benzoylisothiocyanate coupling .
Basic: What spectroscopic techniques are recommended for characterization?
Answer:
- 1H/13C NMR : Resolves substituent effects on the cyclopenta[b]thiophene core (e.g., aromatic protons at δ 7.10–8.05 ppm, cyclopropane CH2 signals at δ 1.60–3.10 ppm) .
- IR spectroscopy : Confirms amide (C=O ~1650 cm⁻¹) and sulfonamide (S=O ~1350 cm⁻¹) functionalities .
- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ peaks) and purity (>95%) .
Advanced: How to resolve contradictions in spectral data for derivatives?
Answer:
- 2D NMR (COSY, HSQC) : Assigns overlapping signals in complex scaffolds (e.g., distinguishing diastereotopic protons in the cyclopentane ring) .
- X-ray crystallography : Resolves ambiguities in regiochemistry, as demonstrated for ethyl 2-(3-phenylthioureido) derivatives .
- Isotopic labeling : Traces unexpected by-products (e.g., ammonium chloride in ) .
Basic: What are common side reactions during synthesis?
Answer:
- Over-alkylation : Occurs with excess sulfamoyl chloride, leading to N,N-dialkylated by-products. Mitigate by using controlled stoichiometry .
- Hydrolysis : Labile esters (e.g., methyl carboxylate) may hydrolyze under acidic conditions. Use anhydrous solvents and neutral pH .
- Polymerization : Cyclopropane rings can undergo ring-opening under high heat; maintain temperatures <100°C .
Advanced: How to design SAR studies for this compound?
Answer:
- Systematic substitution : Modify the benzamido group (e.g., electron-withdrawing vs. donating substituents) and cyclopropane moiety to assess bioactivity .
- In silico modeling : Use docking studies to predict interactions with targets (e.g., anticonvulsant enzymes in ).
- Biological assays : Test derivatives for activity (e.g., antibacterial in ) and correlate with logP, PSA, and steric parameters.
Basic: What purification methods are effective?
Answer:
- Recrystallization : Ethanol or isopropyl alcohol removes unreacted starting materials .
- Column chromatography : Separates regioisomers using silica gel and ethyl acetate/hexane gradients .
- HPLC : Resolves polar impurities in carboxamide derivatives .
Advanced: What in silico methods predict biological activity?
Answer:
- Molecular dynamics (MD) simulations : Model binding stability with target proteins (e.g., voltage-gated ion channels for anticonvulsant activity) .
- QSAR models : Relate substituent electronic parameters (Hammett σ) to activity trends .
- ADMET prediction : Estimate bioavailability and toxicity using SwissADME or ADMETlab .
Basic: How to isolate intermediates during synthesis?
Answer:
- Precipitation : Quench reaction mixtures in ice/water to isolate solids .
- Extraction : Use dichloromethane or ethyl acetate to partition intermediates from aqueous layers .
- Vacuum filtration : Collect crystalline products and wash with cold solvents (e.g., isopropyl alcohol) .
Advanced: How to address low yields in coupling reactions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
